c-Met Kinase Inhibitory Potency
Derivatives 5a and 5b, synthesized from a 3-methyl-1-tosyl-1H-pyrazol-5(4H)-one precursor (closely related to the target thiol), exhibited c-Met kinase inhibition with IC50 values of 4.27 ± 0.31 nM and 7.95 ± 0.17 nM, respectively. These values are comparable to the FDA-approved c-Met inhibitor cabozantinib (IC50 = 5.38 ± 0.35 nM) in the same assay [1]. The unsubstituted pyrazole-thiol parent compound itself did not show comparable potency, highlighting the importance of the 3-methyl-5-thiol framework as a privileged scaffold for optimization.
| Evidence Dimension | c-Met kinase inhibition (IC50, nM) |
|---|---|
| Target Compound Data | Derivative 5a: 4.27 ± 0.31 nM; Derivative 5b: 7.95 ± 0.17 nM (representative of 3-methyl-1H-pyrazole-5-thiol derived series) |
| Comparator Or Baseline | Cabozantinib (reference drug): 5.38 ± 0.35 nM |
| Quantified Difference | 5a is 1.26-fold more potent than cabozantinib; 5b is 1.48-fold less potent |
| Conditions | In vitro enzyme inhibition assay against recombinant c-Met kinase |
Why This Matters
This data demonstrates that the 3-methyl-1H-pyrazole-5-thiol core can be elaborated into high-affinity c-Met inhibitors, providing a rational basis for selecting this scaffold over other pyrazole thiols for kinase inhibitor discovery programs.
- [1] Alamshany, Z. M., Algamdi, E. M., Anwar, M. M., & Nossier, E. S. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Advances, 13, 11624-11639. View Source
